[1-(3-Aminopropyl)piperidin-4-yl]methanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
[1-(3-aminopropyl)piperidin-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c10-4-1-5-11-6-2-9(8-12)3-7-11/h9,12H,1-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPNKMBNATNQODW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextual Overview of 1 3 Aminopropyl Piperidin 4 Yl Methanol Within Contemporary Chemical Research
Significance of Piperidine-Containing Scaffolds in Organic Synthesis and Drug Discovery Research
The piperidine (B6355638) ring, a six-membered nitrogen-containing heterocycle, is a cornerstone in the field of drug discovery and organic synthesis. researchgate.netnih.gov This scaffold is a prevalent feature in a vast number of pharmaceuticals and biologically active natural products, such as alkaloids. researchgate.netnih.gov Its widespread presence is attributed to its ability to impart favorable physicochemical properties to a molecule, including modulating lipophilicity and basicity, which can enhance pharmacokinetic profiles. thieme-connect.com
Piperidine derivatives exhibit a broad spectrum of pharmacological activities, including analgesic, anti-inflammatory, anticancer, antiviral, and antipsychotic properties. researchgate.netijnrd.org The conformational flexibility of the piperidine ring allows it to interact with a variety of biological targets with high affinity and specificity. researchgate.net In fact, piperidine frameworks are found in over twenty classes of pharmaceuticals. researchgate.netnih.gov The development of efficient and cost-effective methods for synthesizing substituted piperidines remains a significant focus in modern organic chemistry. nih.gov Chiral piperidine scaffolds, in particular, are crucial in designing stereospecific drugs, which can lead to enhanced biological activity and selectivity, improved pharmacokinetic properties, and reduced toxicity. thieme-connect.comthieme-connect.com
The strategic incorporation of the piperidine moiety allows medicinal chemists to explore structure-activity relationships (SARs) extensively, fine-tuning the efficacy and safety of potential drug candidates. nbinno.com Its versatility as a synthetic building block is a key reason for its continued prominence in the development of new therapeutic agents. nbinno.comresearchgate.net
Strategic Positioning of [1-(3-Aminopropyl)piperidin-4-yl]methanol as a Versatile Building Block in Chemical Synthesis
This compound is strategically positioned as a versatile building block due to the presence of three distinct reactive sites: a primary aliphatic amine, a tertiary amine within the piperidine ring, and a primary alcohol. This trifunctional nature allows for selective chemical modifications, enabling the synthesis of a diverse array of more complex molecules.
The combination of these functional groups in a single, relatively simple molecule makes this compound a valuable starting material for constructing combinatorial libraries for high-throughput screening in drug discovery programs. Its defined stereochemistry at the 4-position of the piperidine ring also offers potential for creating stereochemically complex target molecules.
Below is a table detailing the chemical properties of this compound.
| Property | Value |
| CAS Number | 129999-65-1 chemicalbook.comjk-sci.com |
| Molecular Formula | C₉H₂₀N₂O jk-sci.com |
| Molecular Weight | 172.27 g/mol jk-sci.comscbt.com |
| IUPAC Name | This compound |
| InChI Key | PPNKMBNATNQODW-UHFFFAOYSA-N |
Overview of Research Trajectories for Piperidin-4-yl Methanol (B129727) and Aminopropyl Moieties
The research interest in this compound can be understood by examining the independent research trends of its core components: the piperidin-4-yl methanol core and the aminopropyl side chain.
The piperidin-4-yl methanol moiety is a common structural motif in medicinal chemistry. researchgate.net Its derivatives are explored for a wide range of therapeutic applications. For instance, it forms the core of molecules investigated as NLRP3 inflammasome inhibitors, which are relevant for treating inflammatory diseases. nih.gov The synthesis of various derivatives, such as [1-(Toluene-4-sulfonyl)-piperidin-4-yl]-methanol, highlights its utility as a scaffold for creating compounds with specific structural and electronic properties for crystallographic and other studies. researchgate.net The functionalization at the piperidine nitrogen allows for the introduction of diverse substituents to modulate biological activity.
The aminopropyl moiety is widely used in materials science and medicinal chemistry to introduce a primary amine functionality. nih.gov This group is often used to functionalize surfaces, such as silica (B1680970) nanoparticles, to improve their properties for applications like drug delivery or as antimicrobial agents. researchgate.netnih.gov Amines play a crucial role in the stability and surface properties of various materials used in environmental and biomedical applications. mdpi.com In drug design, the aminopropyl group can act as a linker or a pharmacophoric element, contributing to the binding of a molecule to its biological target.
The combination of these two well-studied moieties in a single compound, this compound, provides a powerful tool for chemical synthesis, allowing researchers to leverage the established utilities of both fragments in the creation of novel and complex molecules with potential applications across various scientific disciplines.
The following table summarizes the research applications associated with these two key structural components.
| Moiety | Research Applications |
| Piperidin-4-yl Methanol | Core scaffold for NLRP3 inflammasome inhibitors nih.gov, Synthesis of complex heterocyclic systems researchgate.net, Building block for pharmaceutical intermediates researchgate.net |
| Aminopropyl Moiety | Surface functionalization of nanoparticles researchgate.netnih.gov, Development of antimicrobial materials researchgate.net, Linker in drug design nih.gov, Improving stability of adsorbents mdpi.com |
Advanced Synthetic Methodologies for 1 3 Aminopropyl Piperidin 4 Yl Methanol and Its Analogues
Direct Synthesis Routes for [1-(3-Aminopropyl)piperidin-4-yl]methanol
The direct synthesis of this compound can be achieved through several established organic chemistry transformations. The most common approaches involve the N-alkylation of the piperidin-4-yl methanol (B129727) precursor.
One primary method is reductive amination . This strategy involves the reaction of piperidin-4-yl methanol with a protected form of 3-aminopropanal. The initial reaction forms an iminium ion intermediate, which is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), to yield the N-substituted piperidine (B6355638). A subsequent deprotection step is required to reveal the primary amine of the aminopropyl group.
Another widely used technique is nucleophilic substitution . In this approach, piperidin-4-yl methanol is reacted with a 3-halopropylamine derivative, typically one where the amine is protected (e.g., as a phthalimide (B116566) or Boc-carbamate). The piperidine nitrogen acts as a nucleophile, displacing the halide (e.g., chloro, bromo) on the propyl chain. The reaction is often carried out in the presence of a non-nucleophilic base to neutralize the hydrogen halide formed. The final step involves the removal of the protecting group to yield the target compound.
A variation involves the Michael addition of piperidin-4-yl methanol to acrylonitrile (B1666552). The resulting nitrile can then be reduced to the primary amine using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, thus forming the aminopropyl moiety.
| Method | Reactants | Key Reagents | General Steps |
| Reductive Amination | Piperidin-4-yl methanol, 3-Oxopropyl-carbamate | NaBH(OAc)₃ or NaBH₃CN | 1. Imine/Iminium formation. 2. In-situ reduction. 3. Deprotection. |
| Nucleophilic Substitution | Piperidin-4-yl methanol, N-(3-bromopropyl)phthalimide | K₂CO₃ or Et₃N | 1. N-alkylation. 2. Deprotection (e.g., with hydrazine). |
| Michael Addition/Reduction | Piperidin-4-yl methanol, Acrylonitrile | Base (for addition), LiAlH₄ or H₂/Catalyst (for reduction) | 1. Conjugate addition. 2. Nitrile reduction. |
Precursor-Based Synthetic Strategies for Piperidine and Aminopropyl Scaffolds
Utilization of Piperidin-4-yl Methanol Derivatives in Organic Synthesis
Piperidin-4-yl methanol is a versatile building block in organic synthesis. Its bifunctional nature, containing both a secondary amine and a primary alcohol, allows for sequential or selective functionalization. The nitrogen atom can undergo a variety of reactions, including acylation, sulfonation, and alkylation, to introduce diverse substituents. For instance, it can be reacted with sulfonyl chlorides to produce sulfonamide derivatives. The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or it can be converted into an ether or ester, or replaced with other functional groups via nucleophilic substitution after activation (e.g., conversion to a tosylate). This modularity makes it a key starting material for creating libraries of complex piperidine-containing molecules for drug discovery.
Methodologies for Incorporating Aminopropyl Moieties in Heterocyclic Compounds
The aminopropyl group is a common feature in bioactive molecules, often acting as a linker or a key pharmacophoric element. Several methods exist for its incorporation into heterocyclic scaffolds like piperidine.
Alkylation with Protected Aminopropyl Halides : As mentioned in section 2.1, reacting a heterocyclic amine with a reagent like N-(3-bromopropyl)phthalimide is a robust method. The phthalimide group provides a stable, protected form of the primary amine that can be cleanly deprotected using hydrazine.
Reductive Amination with Protected Aminoaldehydes : The reaction of a secondary amine with tert-butyl (3-oxopropyl)carbamate in the presence of a reducing agent like sodium triacetoxyborohydride is a highly efficient and common method for introducing a Boc-protected aminopropyl group.
Cyanoethylation followed by Reduction : The conjugate addition of a secondary amine to acrylonitrile (cyanoethylation) is a straightforward way to introduce a three-carbon chain. The resulting nitrile is then catalytically hydrogenated (e.g., using Raney Nickel) or chemically reduced to afford the aminopropyl moiety. This two-step process is often high-yielding and uses readily available starting materials.
Catalytic Approaches in the Synthesis of Piperidine Derivatives
Catalysis offers powerful and efficient pathways to piperidine scaffolds, often with high atom economy. researchgate.net A primary route is the catalytic hydrogenation of pyridine (B92270) derivatives . researchgate.net This transformation is typically accomplished using heterogeneous catalysts based on noble metals such as rhodium (Rh), ruthenium (Ru), palladium (Pd), or platinum (Pt) on a solid support like carbon (C) or alumina (B75360) (Al₂O₃). cjcatal.comresearchgate.net Bimetallic catalysts, such as those combining palladium with silver or copper, have shown high activity and selectivity for pyridine hydrogenation under mild conditions. researchgate.net
Recent advancements include electrocatalytic hydrogenation, which avoids the need for high-pressure hydrogen gas by using water as the proton source. nih.govacs.org For example, a carbon-supported rhodium catalyst has been used for the electrocatalytic hydrogenation of pyridine to piperidine with high yield and current efficiency. nih.govacs.org
Multicomponent reactions (MCRs) catalyzed by agents like sodium lauryl sulfate (B86663) (SLS) in water represent a green approach to highly substituted piperidines. researchgate.net Biocatalysis is also emerging as a sustainable method, with enzymes like immobilized Candida antarctica lipase (B570770) B (CALB) being used to catalyze the synthesis of functionalized piperidines via multicomponent reactions. rsc.orgrsc.org
| Catalytic Method | Catalyst Example | Substrate Example | Key Features |
| Heterogeneous Hydrogenation | 5% Ru/C, Pd-Ag/Al₂O₃ | Pyridine, Methylpyridines | High pressure/temperature often required, high conversion and selectivity. cjcatal.comresearchgate.net |
| Electrocatalytic Hydrogenation | Rh/Carbon Black (Rh/KB) | Pyridine | Mild conditions, avoids H₂ gas, uses water as a proton source. nih.govacs.org |
| Multicomponent Reactions | Sodium Lauryl Sulfate (SLS) | Aldehydes, Amines, β-ketoesters | Environmentally friendly (water solvent), operational simplicity. researchgate.net |
| Biocatalysis | Immobilized Lipase (CALB) | Benzaldehyde, Aniline, Acetoacetate ester | Green, reusable catalyst, high yields. rsc.orgrsc.org |
Stereoselective and Enantioselective Synthesis Pathways for Piperidine Scaffolds
Controlling stereochemistry is crucial in medicinal chemistry, as different stereoisomers of a drug can have vastly different biological activities. Consequently, numerous stereoselective and enantioselective methods for synthesizing piperidine scaffolds have been developed.
One strategy employs chiral auxiliaries , where a chiral group is temporarily attached to the substrate to direct the stereochemical outcome of a reaction, after which it is removed. A more efficient approach is the use of chiral catalysts . Organocatalysis has proven particularly effective. For example, chiral secondary amines derived from proline can catalyze asymmetric aza-Michael reactions or aza-Diels-Alder reactions to form piperidine rings with high enantioselectivity. nih.gov These organocatalytic cascades can produce highly functionalized piperidines with excellent enantiomeric excess (ee), often exceeding 90%. thieme-connect.de
Transition metal catalysis using chiral ligands is another powerful tool. Chiral phosphine (B1218219) ligands, for instance, have been used in enantioselective [4+2] annulations of imines with allenes to furnish piperidine derivatives with very good stereoselectivity. Asymmetric hydrogenation of pyridine or dihydro-pyridine precursors using chiral iridium or rhodium catalysts is also a key method for producing enantiomerically enriched piperidines.
Recent innovative approaches combine biocatalysis with other synthetic methods. For example, a hybrid bio-organocatalytic cascade using a transaminase enzyme to generate a key intermediate for a subsequent organocatalyzed Mannich reaction has been developed for the synthesis of 2-substituted piperidines. nih.govresearchgate.net This combination of biocatalysis and organocatalysis leverages the high selectivity of enzymes to create chiral building blocks for further chemical modification. nih.govresearchgate.net
Green Chemistry Principles Applied to Aminopropyl-Piperidine Compound Synthesis
Green chemistry principles aim to make chemical synthesis more environmentally benign by reducing waste, avoiding hazardous substances, and improving energy efficiency. These principles are increasingly being applied to the synthesis of piperidine derivatives.
A key focus is the use of greener solvents, primarily water. One-pot multicomponent reactions for synthesizing highly substituted piperidines have been successfully developed in aqueous media using surfactants like sodium lauryl sulfate (SLS) as a catalyst, which simplifies the process and reduces the use of volatile organic compounds. researchgate.net
Another green strategy is the use of biocatalysis . Enzymes operate under mild conditions (temperature and pH) in aqueous environments and exhibit high selectivity, reducing the need for protecting groups and minimizing side products. The use of immobilized enzymes, such as lipase on magnetic nanotubes, allows for easy recovery and reuse of the catalyst, further enhancing the sustainability of the process. rsc.orgresearchgate.net
Derivatization and Functionalization Strategies for 1 3 Aminopropyl Piperidin 4 Yl Methanol
Chemical Modifications at the Piperidine (B6355638) Nitrogen Atom
N-alkylation is typically achieved by reacting the piperidine nitrogen with alkyl halides (e.g., alkyl iodides or bromides) or by reductive amination with aldehydes or ketones. The choice of the alkylating agent allows for the introduction of diverse functionalities, such as simple alkyl chains, benzyl (B1604629) groups, or more complex cyclic systems. These modifications can modulate the steric bulk, lipophilicity, and basicity of the resulting molecule.
N-acylation, on the other hand, introduces an amide functionality to the piperidine ring. This is commonly carried out using acyl chlorides or acid anhydrides in the presence of a base. The resulting N-acylpiperidines often exhibit altered solubility and hydrogen bonding capabilities. The nature of the acyl group can be varied extensively, from simple acetyl groups to more elaborate aromatic or heterocyclic moieties.
Table 1: Examples of Reagents for Piperidine Nitrogen Modification
| Modification Type | Reagent Class | Example Reagent | Introduced Group |
| N-Alkylation | Alkyl Halide | Benzyl bromide | Benzyl |
| N-Alkylation | Aldehyde (Reductive Amination) | Formaldehyde | Methyl |
| N-Acylation | Acyl Chloride | Acetyl chloride | Acetyl |
| N-Acylation | Acid Anhydride | Acetic anhydride | Acetyl |
Functionalization at the Methanol (B129727) Hydroxyl Group
The primary hydroxyl group of the methanol substituent at the 4-position of the piperidine ring provides another avenue for derivatization. Esterification and etherification are the most common strategies to modify this functionality, leading to the formation of esters and ethers with diverse properties.
Esterification is typically performed by reacting the alcohol with carboxylic acids, acyl chlorides, or acid anhydrides. This reaction can be catalyzed by acids or coupling agents. The resulting esters can serve as prodrugs or can be used to introduce reporter groups such as fluorophores.
Etherification involves the formation of an ether linkage, for example, through a Williamson ether synthesis where the alcohol is first deprotonated to form an alkoxide, which then reacts with an alkyl halide. This modification can be used to attach various alkyl or aryl groups, influencing the molecule's steric and electronic properties.
Modifications of the Aminopropyl Side Chain
The primary amino group on the 3-aminopropyl side chain is a highly reactive site that can be selectively modified under appropriate conditions. Common modifications include N-alkylation, N-acylation, and sulfonylation.
Selective N-acylation of the primary amine can be achieved in the presence of the tertiary piperidine nitrogen due to the higher nucleophilicity of the primary amine. This reaction is typically carried out using acyl chlorides or activated esters. Similarly, sulfonamides can be formed by reacting the primary amine with sulfonyl chlorides. These modifications are often used to introduce a wide array of functional groups and to alter the basicity of the amino group.
N-alkylation of the primary amine can lead to the formation of secondary or tertiary amines, depending on the reaction conditions and the stoichiometry of the alkylating agent. Reductive amination with aldehydes or ketones is a common method for controlled alkylation.
Multi-site Functionalization for Complex Molecular Architectures
The presence of three distinct functional groups in [1-(3-Aminopropyl)piperidin-4-yl]methanol allows for multi-site functionalization to build complex molecular architectures. By employing orthogonal protecting group strategies, each functional group can be addressed selectively. For instance, the primary amine can be protected with a Boc group, and the hydroxyl group with a silyl (B83357) ether, allowing for initial modification at the piperidine nitrogen. Subsequent deprotection steps then enable sequential functionalization at the other sites. This approach is instrumental in the synthesis of intricate molecules with precisely defined structures.
This step-wise approach allows for the construction of molecules with a high degree of complexity and diversity, starting from a single, versatile scaffold.
Bioconjugation and Chemical Probe Development Utilizing Aminopropyl and Methanol Functionalities
The reactive primary amine and hydroxyl groups of this compound make it a valuable scaffold for bioconjugation and the development of chemical probes. The primary amine can be readily coupled to biomolecules such as proteins or peptides through the formation of stable amide bonds. It can also be used to attach fluorescent dyes or other reporter tags for imaging applications.
The hydroxyl group can be functionalized to introduce linkers for attachment to solid supports or other molecules. For example, it can be converted into a carboxylic acid, which can then be used for further conjugation. The bifunctional nature of this scaffold allows for the creation of probes with both a targeting moiety and a reporter group, making it a powerful tool in chemical biology research.
Analytical and Spectroscopic Characterization Methodologies for 1 3 Aminopropyl Piperidin 4 Yl Methanol and Its Derivatives
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental to verifying the molecular structure of [1-(3-Aminopropyl)piperidin-4-yl]methanol. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are employed.
¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum would show characteristic signals for the protons on the piperidine (B6355638) ring, the aminopropyl side chain, and the hydroxymethyl group. For example, the protons adjacent to the nitrogen atoms and the oxygen atom would appear at a lower field (higher ppm) due to deshielding effects.
¹³C NMR reveals the number of chemically distinct carbon atoms. The spectrum for this compound would display nine unique signals corresponding to each carbon atom in the molecule. The carbons bonded to heteroatoms (N and O) would resonate at a lower field.
Interactive Data Table: Predicted NMR Chemical Shifts Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound. Actual experimental values may vary slightly depending on the solvent and other conditions.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -CH₂- (aminopropyl, adjacent to NH₂) | ~2.7-2.9 | ~40-42 |
| -CH₂- (aminopropyl, middle) | ~1.6-1.8 | ~28-30 |
| -CH₂- (aminopropyl, adjacent to piperidine N) | ~2.4-2.6 | ~56-58 |
| Piperidine Ring Protons (adjacent to N) | ~2.8-3.0 (axial), ~2.0-2.2 (equatorial) | ~53-55 |
| Piperidine Ring Protons | ~1.6-1.8 (axial), ~1.2-1.4 (equatorial) | ~29-31 |
| Piperidine C4-H | ~1.4-1.6 | ~40-42 |
| -CH₂OH (Hydroxymethyl) | ~3.4-3.6 | ~65-67 |
| -NH₂ and -OH | Variable, broad signals | N/A |
Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.
O-H Stretch: A broad band typically in the region of 3200-3600 cm⁻¹ indicates the presence of the hydroxyl (-OH) group.
N-H Stretch: One or two bands in the 3300-3500 cm⁻¹ region correspond to the primary amine (-NH₂) group.
C-H Stretch: Bands in the 2850-3000 cm⁻¹ range are due to the stretching vibrations of C-H bonds in the alkyl portions of the molecule.
C-O Stretch: A strong band around 1000-1100 cm⁻¹ is characteristic of the C-O single bond in the primary alcohol.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) MS provides information about the mass-to-charge ratio (m/z) of the molecule, allowing for the determination of its molecular weight. For this compound (Molecular Formula: C₉H₂₀N₂O), the expected molecular weight is approximately 172.27 g/mol . scbt.com The mass spectrum would show a molecular ion peak ([M]⁺) or, more commonly in techniques like electrospray ionization (ESI), a protonated molecular ion peak ([M+H]⁺) at m/z ≈ 173.28.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass.
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating the target compound from starting materials, byproducts, and other impurities, as well as for assessing its final purity.
Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS is a powerful and widely used technique for the analysis of polar, non-volatile compounds like this compound. nih.gov
Separation: Reversed-phase high-performance liquid chromatography (HPLC) is typically used, often with a C18 column. The mobile phase usually consists of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) with additives such as formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. nih.govnih.gov
Detection: The mass spectrometer detects the compound as it elutes from the column, providing both retention time and mass-to-charge ratio, which together offer high specificity and sensitivity for both qualitative and quantitative analysis. unimi.it
Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is suitable for volatile and thermally stable compounds. cmbr-journal.com Direct analysis of this compound by GC-MS can be challenging due to its polarity and the presence of primary amine and hydroxyl groups, which can cause peak tailing and interaction with the column. To overcome this, derivatization is often employed to convert these polar groups into less polar, more volatile derivatives before analysis. nih.gov
Thin-Layer Chromatography (TLC) TLC is a simple, rapid, and cost-effective method used for monitoring reaction progress and for preliminary purity assessment. A suitable stationary phase (e.g., silica (B1680970) gel) and mobile phase (e.g., a mixture of dichloromethane (B109758) and methanol (B129727) with a small amount of ammonia) are used to separate the compound. The spots can be visualized using a stain such as ninhydrin, which reacts with the primary amine to produce a characteristic color.
Interactive Data Table: Typical Chromatographic Conditions
| Technique | Stationary Phase | Typical Mobile Phase/Carrier Gas | Detection Method | Purpose |
| LC-MS | C18 Reversed-Phase | Water/Methanol or Acetonitrile with 0.1% Formic Acid (Gradient Elution) | Mass Spectrometry (ESI+) | Purity Assessment, Impurity Profiling, Quantification |
| GC-MS | HP-5MS or similar | Helium | Mass Spectrometry (EI) | Analysis of Volatile Impurities or Derivatized Compound |
| TLC | Silica Gel 60 F₂₅₄ | Dichloromethane/Methanol/Ammonia (e.g., 8:2:0.1) | UV light (if derivatized) or Ninhydrin Stain | Reaction Monitoring, Qualitative Purity Check |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com While a crystal structure for this compound itself may not be publicly available, analysis of related piperidine derivatives provides insight into the expected solid-state conformations. nih.govnih.govresearchgate.net
Should a suitable single crystal of the compound or a salt derivative be obtained, X-ray diffraction analysis would reveal:
Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule.
Conformation: The preferred conformation of the piperidine ring (typically a chair conformation) and the orientation of its substituents. nih.gov
Intermolecular Interactions: The nature of hydrogen bonding (e.g., involving the -OH and -NH₂ groups) and other non-covalent interactions that dictate the crystal packing. nih.gov
For example, studies on similar piperidine structures have confirmed the chair conformation of the ring and detailed the hydrogen bonding networks that stabilize the crystal lattice. mdpi.comnih.gov
Advanced Analytical Techniques for Chiral Analysis and Isomer Differentiation
The parent molecule, this compound, is achiral. However, it is often used as a scaffold to synthesize more complex, chiral derivatives. The analysis and separation of these stereoisomers (enantiomers and diastereomers) are critical in pharmaceutical development, as different isomers can have vastly different biological activities. thieme-connect.com
Chiral High-Performance Liquid Chromatography (HPLC) Chiral HPLC is the most common method for the separation and analysis of enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. google.com
Principle: The CSP creates a temporary diastereomeric complex with each enantiomer. The difference in the stability of these complexes results in their separation.
Application: For a chiral derivative of this compound, a method would be developed using a specific chiral column (e.g., polysaccharide-based columns) and an appropriate mobile phase to resolve the enantiomers, allowing for the determination of enantiomeric excess (ee). google.com
NMR Spectroscopy with Chiral Shift Reagents Another technique for analyzing enantiomers is NMR spectroscopy in the presence of a chiral resolving agent or a chiral shift reagent. nih.gov
Principle: These reagents interact with the enantiomers to form transient diastereomeric complexes. In the NMR spectrum, the chemically equivalent nuclei of the two enantiomers become diastereotopic and resonate at different chemical shifts, allowing for their differentiation and quantification.
Example: For a chiral amine derivative, a chiral acid could be used as a resolving agent, leading to the splitting of signals in the ¹H or ¹³C NMR spectrum.
The absolute configuration of chiral products, once separated, is often determined by techniques such as X-ray crystallography on a single crystal of one enantiomer or by comparing spectroscopic data to known standards. cdnsciencepub.com
Computational and Theoretical Investigations of 1 3 Aminopropyl Piperidin 4 Yl Methanol and Its Derivatives
Quantum Chemical Calculations (e.g., Density Functional Theory, Molecular Geometry Optimization)
Quantum chemical calculations are fundamental to understanding the intrinsic electronic and structural properties of molecules. Methods like Density Functional Theory (DFT) are frequently employed to investigate piperidine-based compounds, providing insights into molecular geometry, electronic stability, and reactivity. researchgate.net
DFT calculations can elucidate the reaction mechanisms of piperidine (B6355638) with other molecules. For instance, studies on the reaction of piperidine with dinitropyridine derivatives have used DFT to analyze the reaction pathway, unveiling mechanistic details and the electronic properties of intermediates and transition states. researchgate.net Such calculations can determine key thermodynamic parameters like Gibbs free energy and activation energy, which are crucial for assessing the feasibility and efficiency of a reaction. researchgate.netresearchgate.net The electron-withdrawing or donating nature of substituent groups on the pyridine (B92270) or piperidine rings significantly influences the electrophilic nature of the ring and facilitates nucleophilic attack, a factor that can be precisely modeled using DFT. researchgate.net
Furthermore, topological analysis of the electron-localization function (ELF) can be used to examine electronic displacements along a reaction path. This provides a detailed picture of bond formation processes, such as whether a bond is formed datively or through other coupling mechanisms. rsc.org
Table 1: Key Parameters from Quantum Chemical Calculations of Piperidine Derivatives
| Parameter | Description | Typical Application |
|---|---|---|
| Molecular Geometry | The three-dimensional arrangement of atoms and the bond lengths/angles. | Optimized using methods like B3LYP to find the lowest energy conformation. |
| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | Calculated to predict reaction feasibility and rates. researchgate.net |
| Gibbs Free Energy (ΔG) | The thermodynamic potential that measures the maximum reversible work a system can perform. | Used to determine the spontaneity of a reaction. researchgate.net |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | Indicates the chemical reactivity and electronic stability of the molecule. |
| Electron Localization Function (ELF) | A measure of the likelihood of finding an electron in the neighborhood of a reference electron. | Used to analyze chemical bonding and reaction mechanisms. rsc.org |
Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interaction Prediction
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict how a ligand, such as a derivative of [1-(3-Aminopropyl)piperidin-4-yl]methanol, interacts with a biological target, typically a protein or enzyme. researchgate.netalliedacademies.org
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. alliedacademies.org For example, docking studies on piperidine derivatives have been used to identify potential inhibitors for targets like the µ-opioid receptor, cancer Osaka thyroid (COT) kinase, and the SARS-CoV-2 main protease (Mpro). researchgate.netalliedacademies.orgtandfonline.com These studies can reveal crucial binding modes and affinities, often measured as a binding score or energy in kcal/mol. researchgate.nettandfonline.com For instance, a study on novel 4-amino methyl piperidine derivatives identified compounds with remarkable binding scores (ranging from -8.13 to -13.37 kcal/mol) within the binding pocket of the µ-opioid receptor. tandfonline.com Another study identified 3-(5-{[4-(aminomethyl) piperidin-1-yl] methyl}-1H-indol-2-yl)-1H-indazole-6-carbonitrile as a potent inhibitor of COT kinase through virtual screening and docking. alliedacademies.org
Following docking, Molecular Dynamics (MD) simulations are often performed to validate the stability of the predicted ligand-receptor complex under physiological conditions. researchgate.netresearchgate.net MD simulations, which can run for timeframes like 100 ns, provide a dynamic view of the complex, revealing key conformational behaviors and interactions such as hydrogen bonding and changes in the solvent-accessible surface area. researchgate.netrsc.org These simulations are crucial for confirming the stability of binding poses and understanding the nuanced interactions that govern ligand recognition and affinity. researchgate.netrsc.orgnih.gov
Structure-Activity Relationship (SAR) Studies via Computational Approaches
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) models, are instrumental in this field. researchgate.net
By developing statistically sound models like group-based QSAR (GQSAR), researchers can predict the activity of new, unsynthesized molecules. researchgate.net This process typically involves creating a combinatorial library of virtual compounds based on a common scaffold, like piperidine, and predicting their activity using the developed model. researchgate.net For example, a GQSAR model developed for piperidine-derived compounds was used to identify potent inhibitors of the p53–HDM2 interaction, a key target in cancer therapy. researchgate.net
Computational SAR studies also involve analyzing how specific structural modifications affect biological outcomes. For instance, comparing the activity of compounds where a piperidine ring is replaced by a piperazine (B1678402) ring can reveal that the piperidine moiety is a critical structural element for activity at certain receptors, such as the sigma-1 receptor (σ1R). nih.gov Such insights are invaluable for medicinal chemists to guide the synthesis of more potent and selective compounds. nih.govresearchgate.net
Mechanistic Studies of Chemical Reactions Involving Piperidine and Aminopropyl Moieties
Computational chemistry provides deep insights into the mechanisms of chemical reactions. For reactions involving the piperidine scaffold, theoretical studies can map out the entire reaction pathway, identify transition states, and calculate activation barriers.
For example, DFT investigations have been used to study the role of piperidine as an organocatalyst in cycloaddition reactions. rsc.org These studies can compare catalyzed versus uncatalyzed reaction pathways, revealing that the presence of piperidine can alter the mechanism from a synchronous to a two-stage, one-step process. rsc.org Similarly, the mechanism of nucleophilic aromatic substitution (SNAr) reactions involving piperidine as the nucleophile has been evaluated using quantum mechanical calculations, which help in understanding the stabilizing effects of substituents on the transition state. researchgate.net
Computational studies are also applied to understand the synthesis of piperidines themselves. For instance, mechanistic studies on the copper-catalyzed intramolecular C-H amination to form piperidines have been performed using DFT. acs.org These calculations complement experimental data to build a complete mechanistic picture, explaining, for example, why fluoride-containing substrates are preferred over N-Cl ones due to more favorable reaction pathways. acs.org
Computational Design Principles for Novel Functional Materials and Molecules
The ultimate goal of many computational studies is to establish design principles that can guide the creation of novel molecules and materials with desired properties. By combining quantum mechanics, molecular simulations, and SAR models, researchers can move beyond serendipitous discovery to rational, in silico design.
For instance, molecular modeling studies on sigma receptor ligands have suggested that a fruitful strategy to improve affinity should involve designing molecules that make additional contacts with specific hydrophobic pockets in the receptor's binding site. nih.gov Furthermore, these studies emphasize the importance of the basic amino moiety (present in both the piperidine and aminopropyl groups of the title compound) as a crucial pharmacophoric requirement for locking in key interactions with specific amino acid residues like Glu172. nih.gov
This integrated computational approach allows for the exploration of vast chemical spaces and the tailoring of molecular properties for specific applications, from drug discovery to materials science. researchgate.netmghpcc.org By simulating electronic and optical properties, computational methods can uncover fundamental design principles that accelerate the development of new technologies for energy-efficient devices and other advanced materials. mghpcc.org
Future Directions and Emerging Research Avenues for 1 3 Aminopropyl Piperidin 4 Yl Methanol
Innovations in Sustainable and Green Synthetic Methodologies for Aminopropyl-Piperidine Compounds
The synthesis of aminopropyl-piperidine compounds, including [1-(3-Aminopropyl)piperidin-4-yl]methanol, is increasingly being viewed through the lens of green chemistry. The principles of sustainability are compelling a shift away from traditional synthetic routes that often rely on hazardous reagents and generate significant waste. Future research in this area is expected to focus on several key innovations:
Biocatalysis : The use of enzymes as catalysts in the synthesis of piperidine (B6355638) derivatives offers a highly selective and environmentally benign alternative to conventional metal catalysts. Research could explore the use of specific enzymes to facilitate the key bond-forming steps in the synthesis of this compound, potentially leading to higher yields and fewer byproducts under milder reaction conditions.
Renewable Feedstocks : A significant leap towards sustainability involves the utilization of renewable starting materials. Investigations into the synthesis of the piperidine core of this compound from bio-based precursors would represent a major advancement in green chemistry. For instance, researchers have explored the synthesis of 2-aminomethylpiperidine from bio-renewable 2,5-bis(aminomethyl)furan.
Solvent-Free and Alternative Solvent Systems : The environmental impact of organic solvents is a major concern in chemical synthesis. Future methodologies will likely focus on solvent-free reaction conditions or the use of greener solvents such as ionic liquids or supercritical fluids. This approach not only reduces volatile organic compound (VOC) emissions but can also simplify product purification.
Catalytic Hydrogenation : Advances in catalysis, particularly in the hydrogenation of pyridine (B92270) precursors, are paving the way for more efficient and sustainable routes to piperidine derivatives. The development of novel catalysts that can operate under lower pressures and temperatures will be crucial for reducing the energy consumption of these processes.
| Green Chemistry Approach | Potential Advantage for this compound Synthesis | Key Research Focus |
| Biocatalysis | Increased stereoselectivity, milder reaction conditions, reduced waste. | Identification and engineering of suitable enzymes. |
| Renewable Feedstocks | Reduced reliance on fossil fuels, improved sustainability profile. | Development of synthetic pathways from biomass-derived starting materials. |
| Solvent-Free/Alternative Solvents | Minimized VOC emissions, simplified purification. | Exploration of solid-state reactions and green solvent systems. |
| Advanced Catalytic Hydrogenation | Higher efficiency, lower energy consumption. | Design of novel, highly active, and recyclable catalysts. |
Advanced Strategies for Targeted Derivatization and Site-Specific Functionalization
The inherent functionality of this compound, with its primary amine, secondary amine within the piperidine ring, and primary alcohol, offers a rich platform for chemical modification. Future research will undoubtedly focus on developing more precise and efficient methods for its derivatization to create a diverse library of new molecules with tailored properties.
Recent breakthroughs in synthetic chemistry have provided powerful tools for the site-specific functionalization of complex molecules. For this compound, this could involve:
Orthogonal Protection-Deprotection Strategies : The development of sophisticated protection schemes will allow for the selective modification of one functional group in the presence of others. This will be critical for the systematic exploration of the structure-activity relationships of its derivatives.
Late-Stage Functionalization : Techniques that allow for the introduction of new functional groups into the molecule at a late stage of the synthesis are highly valuable. This approach can rapidly generate a diverse range of analogs from a common intermediate, accelerating the discovery of new compounds with desired biological or material properties.
Bioconjugation : The primary amine and alcohol functionalities of this compound make it an ideal candidate for bioconjugation. Future research could explore its attachment to biomolecules such as peptides, proteins, or nucleic acids to create novel probes for chemical biology or targeted therapeutic agents.
| Derivatization Strategy | Application to this compound | Potential Outcome |
| Orthogonal Protecting Groups | Selective modification of the primary amine, secondary amine, or alcohol. | Systematic synthesis of a library of derivatives for screening. |
| Late-Stage Functionalization | Introduction of diverse functional groups onto the piperidine ring or side chain. | Rapid generation of analogs with varied properties. |
| Bioconjugation | Covalent attachment to biomolecules. | Development of molecular probes and targeted drug delivery systems. |
Expanding the Scope of Research Applications in Emerging Fields of Chemical Biology and Material Science
While piperidine derivatives are well-established in medicinal chemistry, the unique structural features of this compound suggest its potential for application in other cutting-edge scientific fields.
In the realm of chemical biology , the compound could serve as a versatile scaffold for the development of:
Molecular Probes : By attaching fluorescent dyes or other reporter groups, derivatives of this compound could be designed to visualize and study biological processes in living cells.
Inhibitors of Protein-Protein Interactions : The three-dimensional structure of the piperidine ring can be exploited to mimic key structural motifs in proteins, potentially leading to the discovery of new inhibitors of disease-relevant protein-protein interactions.
In material science , the presence of multiple hydrogen bond donors and acceptors in this compound makes it an interesting building block for the creation of:
Supramolecular Assemblies : The compound could self-assemble into well-defined nanostructures with potential applications in areas such as drug delivery and catalysis.
Functional Polymers : Incorporation of this compound into polymer chains could impart new properties to the resulting materials, such as improved thermal stability, altered solubility, or the ability to coordinate metal ions. The development of bioactive films for drug delivery is one such application being explored for piperidine-based compounds.
Integration of Multiscale Computational Approaches for Predictive Modeling and Rational Design
The synergy between experimental and computational chemistry has become a powerful engine for discovery. For this compound, computational modeling will play an increasingly important role in guiding future research.
Predictive QSAR Models : Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity or physical properties of novel derivatives of this compound before they are synthesized. This can significantly reduce the time and cost associated with experimental screening.
Molecular Docking and Dynamics Simulations : These computational techniques can be used to predict how derivatives of this compound will bind to biological targets such as enzymes or receptors. This information is invaluable for the rational design of more potent and selective drug candidates. For instance, computational design has been used to model morphine derivatives for preferential binding.
De Novo Design : Advanced algorithms can be used to design entirely new molecules based on the this compound scaffold with optimized properties for a specific application.
| Computational Approach | Objective for this compound Research | Expected Impact |
| QSAR Modeling | Predict the activity and properties of virtual derivatives. | Prioritize synthetic targets and reduce experimental effort. |
| Molecular Docking/Dynamics | Elucidate binding modes with biological macromolecules. | Guide the rational design of more effective molecules. |
| De Novo Design | Generate novel molecular structures with desired properties. | Accelerate the discovery of innovative compounds. |
Development of High-Throughput Analytical Platforms for Complex Derivative Characterization
As the synthesis of large libraries of this compound derivatives becomes more feasible, the need for rapid and efficient analytical methods for their characterization will become paramount. High-throughput screening (HTS) platforms are essential for managing the large number of compounds generated in modern drug discovery and materials science research.
Future research in this area will likely focus on the development and implementation of:
Automated Synthesis and Purification Platforms : Integrating automated synthesis with in-line purification and analysis will streamline the entire workflow from compound creation to characterization.
Mass Spectrometry-Based Screening : Techniques such as desorption electrospray ionization mass spectrometry (DESI-MS) can be used for the rapid analysis of large numbers of samples with minimal sample preparation.
Advanced Spectroscopic Techniques : The use of high-resolution NMR and other advanced spectroscopic methods will be crucial for the unambiguous structural elucidation of complex derivatives.
The development of mega-high-throughput screening platforms, capable of analyzing millions of compounds per minute, represents the future of molecular discovery and could be applied to libraries derived from this compound.
Q & A
Basic Question: What are the established synthetic routes for [1-(3-Aminopropyl)piperidin-4-yl]methanol?
The compound can be synthesized via a two-step process:
- Step 1 : Coupling ethyl isonipecotate with 3-aminopropanol using HOBt, EDCI, and NEt₃ as coupling agents at room temperature for 24 hours.
- Step 2 : Reduction of the ester intermediate with DIBALH in THF at controlled temperatures (-10°C to rt) to yield the primary alcohol .
Alternative methods include Mannich condensation reactions in methanol with acetic acid as a catalyst, though yields may vary (38–66%) depending on substituents .
Advanced Question: How can researchers optimize reaction yields for this compound?
- Catalyst Selection : Use of EDCI/HOBt coupling agents improves amide bond formation efficiency in Step 1 .
- Temperature Control : Maintaining sub-zero temperatures during DIBALH reduction minimizes side reactions .
- Solvent Effects : Methanol as a solvent in Mannich condensations enhances nucleophilicity of amines, but polar aprotic solvents (e.g., THF) may improve intermediate stability .
Structural Characterization
Basic Question: What analytical techniques are critical for confirming the structure of this compound?
- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the piperidine ring, aminopropyl chain, and hydroxymethyl group.
- Mass Spectrometry : HRMS or GC-MS validates molecular weight (e.g., observed m/z 380 for related piperidine derivatives) .
Advanced Question: How can thermal stability inform crystallization strategies?
- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (e.g., 400–402 K for analogous compounds), guiding solvent selection (e.g., dichloromethane:methanol mixtures) for slow evaporation .
- X-ray Diffraction : Resolves crystal packing and hydrogen-bonding networks critical for polymorph screening .
Biological Activity and Structure-Activity Relationships (SAR)
Basic Question: What biological applications are suggested for this compound?
While direct studies are limited, structural analogs exhibit:
- Antibacterial Activity : Schiff base derivatives (e.g., N,N′-bis(4-methoxy-benzylidene)-1,4-bis(3-aminopropyl)piperazine) show efficacy against E. coli and S. aureus .
- Receptor Binding : Fluorinated pyridinyl-piperidine analogs demonstrate enhanced binding affinities (e.g., IC₅₀ values) for targets like 5-HT₄ receptors .
Advanced Question: How do substituents influence bioactivity?
- Electron-Withdrawing Groups : Fluorine at the pyridine 6-position increases reactivity and binding affinity compared to chlorine or bromine (MIC reduced by 30–50% in analogs) .
- Hydroxymethyl Positioning : The 4-hydroxymethyl group on piperidine enhances solubility, impacting pharmacokinetics in drug design .
Safety and Handling
Basic Question: What safety protocols are recommended for handling this compound?
Advanced Question: How should accidental exposure be managed?
- Inhalation : Immediate removal to fresh air; seek medical attention if respiratory distress occurs .
- Spill Management : Absorb with inert material (e.g., sand), avoid water to prevent dispersion, and dispose via hazardous waste protocols .
Data Interpretation and Contradictions
Advanced Question: How can researchers resolve discrepancies in biological activity data?
- Control Experiments : Compare batch purity via HPLC to rule out impurity-driven effects.
- SAR Benchmarking : Cross-reference with fluorinated/chlorinated analogs to isolate substituent-specific trends (e.g., fluorine’s electron-withdrawing effects vs. chlorine’s steric bulk) .
Research Applications
Basic Question: How is this compound used as a building block in medicinal chemistry?
Advanced Question: What computational tools support its application in drug design?
- Docking Studies : Molecular modeling (e.g., AutoDock) predicts binding modes to receptors like 5-HT₄, validated by in vitro assays .
- ADMET Prediction : Tools like SwissADME estimate logP (e.g., 1.5 for analogs) and bioavailability, guiding lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
